[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol
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Overview
Description
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a fluoroethyl group attached to the piperidine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group enhances its binding affinity and selectivity, leading to specific biochemical effects. The compound may modulate various signaling pathways, resulting in therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the fluoroethyl and hydroxyl groups.
Fluoroethylpiperidine: Lacks the hydroxyl group but contains the fluoroethyl group.
Hydroxypiperidine: Contains the hydroxyl group but lacks the fluoroethyl group.
Uniqueness
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol is unique due to the presence of both the fluoroethyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for various applications in research and industry.
Properties
CAS No. |
831169-70-1 |
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Molecular Formula |
C8H16FNO |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C8H16FNO/c9-3-5-10-4-1-2-8(6-10)7-11/h8,11H,1-7H2/t8-/m1/s1 |
InChI Key |
QEJCWXNIOOKEKV-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CCF)CO |
Canonical SMILES |
C1CC(CN(C1)CCF)CO |
Origin of Product |
United States |
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